2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene
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Overview
Description
2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene: is an organic compound that features a bromine atom, a cyclohexylmethoxy group, and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene typically involves multiple steps. One common method includes the bromination of 1-(cyclohexylmethoxy)-3-ethynylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Oxidation Reactions: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include 2-hydroxy-1-(cyclohexylmethoxy)-3-ethynylbenzene or 2-amino-1-(cyclohexylmethoxy)-3-ethynylbenzene.
Elimination Reactions: Formation of alkenes such as 1-(cyclohexylmethoxy)-3-ethynylbenzene.
Oxidation Reactions: Formation of carbonyl compounds such as 2-bromo-1-(cyclohexylmethoxy)-3-ethynylbenzaldehyde.
Scientific Research Applications
Chemistry: 2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. The ethynyl group can participate in various addition reactions, while the cyclohexylmethoxy group provides steric hindrance and influences the compound’s reactivity and selectivity.
Comparison with Similar Compounds
2-Bromo-1-(methoxy)-3-ethynylbenzene: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
2-Bromo-1-(cyclohexylmethoxy)-4-ethynylbenzene: Similar structure but with the ethynyl group in a different position on the benzene ring.
1-Bromo-2-(cyclohexylmethoxy)-3-ethynylbenzene: Similar structure but with the bromine atom in a different position on the benzene ring.
Uniqueness: 2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The presence of the cyclohexylmethoxy group provides additional steric bulk, which can affect the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
2-bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO/c1-2-13-9-6-10-14(15(13)16)17-11-12-7-4-3-5-8-12/h1,6,9-10,12H,3-5,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQMPDHJKUVYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)OCC2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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